molecular formula C12H9F2N3O2 B2730365 N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034226-74-7

N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2730365
CAS RN: 2034226-74-7
M. Wt: 265.22
InChI Key: AOYNGSYJGAVTJX-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide, also known as DBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in the development of novel drugs. DBH is a pyrimidine derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In

Scientific Research Applications

Graph Theoretical Analysis and Insilico Modeling

A study formulated nanoparticles of a derivative of N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide to evaluate their anticancer activity, optimizing experimental conditions for synthetic methodology. Through graph theoretical analysis, the drug target p38α MAP Kinases was identified, and insilico modeling provided information for further structural optimization. The formulated nanoparticles showed good anticancer activity against the MCF7 cancer cell line, indicating the compound's potential as a potent p38α inhibitor. This study elucidates the mechanism of action at the functional level using label-free quantitative proteomics, indicating alterations in cancer-related regulatory pathways (Panneerselvam Theivendren et al., 2018).

HIV Integrase Inhibitors

This compound derivatives have been explored for their potential as HIV integrase inhibitors. Studies report on the design, synthesis, and evaluation of dihydroxypyrimidine-4-carboxamides showing potent inhibition of HIV-1 integrase, crucial for antiretroviral therapy. Such compounds, with modifications to enhance HIV-integrase inhibitory potencies, exhibit favorable pharmacokinetic properties in preclinical species, highlighting their potential as clinically useful antiviral agents (P. Pace et al., 2007).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c13-8-2-1-3-9(14)7(8)5-15-12(19)10-4-11(18)17-6-16-10/h1-4,6H,5H2,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNGSYJGAVTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC(=O)NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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